![molecular formula C17H17N3O6 B2385220 N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899744-54-8](/img/structure/B2385220.png)
N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of oxalamide and has been studied for its various properties and effects.
Scientific Research Applications
- N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been investigated for its analgesic potential. Researchers have explored its ability to alleviate pain, potentially making it a candidate for novel pain management drugs .
- The compound’s anti-inflammatory properties have been studied. It may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- In vitro studies suggest that this compound exhibits anticancer effects. Researchers have explored its impact on cancer cell lines, particularly in terms of growth inhibition and apoptosis induction .
- N-(3,4-dimethoxyphenyl)-N’-(2-methyl-5-nitrophenyl)oxamide has been evaluated for its antimicrobial activity. Investigations include its effectiveness against bacteria, fungi, and other pathogens .
- Researchers have examined whether this compound possesses neuroprotective properties. It may play a role in safeguarding neurons and preventing neurodegenerative conditions .
- Scientists have conducted SAR studies to understand how specific structural features of this compound influence its biological activity. These insights can guide the design of related derivatives with improved efficacy .
Analgesic Properties
Anti-Inflammatory Effects
Anticancer Activity
Antimicrobial Applications
Neuroprotective Potential
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-10-4-6-12(20(23)24)9-13(10)19-17(22)16(21)18-11-5-7-14(25-2)15(8-11)26-3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAORYHFBJRGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.